2-(5-Bromo-2-iodophenoxy)acetamide
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Overview
Description
2-(5-Bromo-2-iodophenoxy)acetamide is an organic compound that belongs to the class of phenoxyacetamides It is characterized by the presence of both bromine and iodine atoms attached to a phenoxy ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-iodophenoxy)acetamide typically involves the following steps:
Bromination and Iodination: The starting material, phenol, undergoes bromination and iodination to introduce the bromine and iodine atoms at the desired positions on the aromatic ring. This can be achieved using bromine and iodine reagents under controlled conditions.
Formation of Phenoxyacetic Acid: The brominated and iodinated phenol is then reacted with chloroacetic acid to form the corresponding phenoxyacetic acid.
Amidation: The phenoxyacetic acid is converted to its acyl chloride derivative using thionyl chloride or another chlorinating agent. This acyl chloride is then reacted with ammonia or an amine to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yields.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-iodophenoxy)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The phenoxy ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxyacetamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(5-Bromo-2-iodophenoxy)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds. Its derivatives may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a tool compound in studying various biological processes and pathways.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-iodophenoxy)acetamide depends on its specific application. In medicinal chemistry, its biological activity may involve interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and iodine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-2-iodophenoxy)acetamide: Similar structure but with different substitution pattern on the phenoxy ring.
2-(5-Chloro-2-iodophenoxy)acetamide: Chlorine atom instead of bromine.
2-(5-Bromo-2-fluorophenoxy)acetamide: Fluorine atom instead of iodine.
Uniqueness
2-(5-Bromo-2-iodophenoxy)acetamide is unique due to the presence of both bromine and iodine atoms on the phenoxy ring. This dual halogenation can impart distinct chemical and biological properties, making it a valuable compound for various applications. The specific positioning of these halogens can also influence the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
2-(5-bromo-2-iodophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrINO2/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3H,4H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZZPMYPAHSKIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCC(=O)N)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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